Indole-3-carbaldehyde and its derivatives belong to the indole class of compounds, which are recognized as privileged scaffolds in medicinal chemistry due to their diverse biological activities. [] These compounds are characterized by an indole ring system, consisting of a benzene ring fused to a pyrrole ring, with a carbaldehyde (-CHO) group attached at the 3-position.
5,7-Dibromo-1H-indole-3-carbaldehyde is a compound belonging to the indole family, characterized by the presence of bromine substituents at the 5 and 7 positions of the indole ring and an aldehyde functional group at the 3 position. This compound is significant in medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceutical agents.
The compound can be synthesized through various chemical methods, primarily involving formylation reactions of indole derivatives. Research has shown that derivatives of indole-3-carbaldehyde, including 5,7-dibromo-1H-indole-3-carbaldehyde, can be obtained using environmentally friendly reagents and conditions, which are increasingly favored in synthetic organic chemistry.
5,7-Dibromo-1H-indole-3-carbaldehyde is classified as an aromatic aldehyde and a halogenated organic compound. It falls under the category of heterocyclic compounds due to the presence of nitrogen in its structure.
The synthesis of 5,7-dibromo-1H-indole-3-carbaldehyde can be achieved through several methods:
The synthesis often requires careful control of reaction conditions such as temperature and solvent choice to optimize yields and minimize by-products. For instance, using anhydrous dimethylformamide as a solvent allows for better solubility and reactivity of the starting materials .
The molecular formula for 5,7-dibromo-1H-indole-3-carbaldehyde is C9H6Br2N. Its structure features:
The compound's molecular weight is approximately 292.96 g/mol. Its structural representation can be visualized using molecular modeling software or chemical drawing tools.
5,7-Dibromo-1H-indole-3-carbaldehyde participates in various chemical reactions due to its reactive aldehyde group:
The reactivity profile of this compound makes it suitable for multicomponent reactions, which are efficient for synthesizing complex molecules from simpler precursors .
The mechanism by which 5,7-dibromo-1H-indole-3-carbaldehyde exerts its biological effects typically involves its interaction with biological targets such as enzymes or receptors. The aldehyde group can participate in nucleophilic addition reactions with biological nucleophiles (e.g., amino acids), leading to modifications in protein function or activity.
Studies have shown that derivatives of indole-3-carbaldehyde exhibit various biological activities, including antibacterial and anticancer properties, attributed to their ability to interfere with cellular processes through these mechanisms .
Relevant data on spectral characteristics (such as Nuclear Magnetic Resonance spectroscopy) indicate specific shifts corresponding to the functional groups present in the molecule .
5,7-Dibromo-1H-indole-3-carbaldehyde serves as a crucial intermediate in organic synthesis, particularly in the development of:
Research continues into expanding its applications within medicinal chemistry and materials science, highlighting its versatility as a synthetic building block .
The aldehyde functionality in 5,7-dibromo-1H-indole-3-carbaldehyde (CAS 126811-14-1) serves as a critical pharmacophoric element enabling covalent interactions with biological nucleophiles. This electrophilic carbonyl group readily forms reversible Schiff bases (–C=N–) with lysine residues in target proteins, facilitating selective enzyme inhibition or receptor modulation. The compound’s SMILES notation (O=CC1=CNC2=C1C=C(Br)C=C2Br) highlights the conjugation between the aldehyde and electron-deficient indole core, enhancing its reactivity toward thiol and amine groups in catalytic sites [4] [8].
In cytochrome P450 inhibition studies, analogous indole-3-carbaldehydes demonstrate mechanism-based inactivation through heme-iron coordination and covalent attachment to apoprotein residues. The 5,7-dibromo substitution pattern specifically enhances binding affinity toward hydrophobic enzyme pockets, as evidenced in aromatase (CYP19A1) inhibition assays where bromine atoms occupy halogen-binding domains [6] [9]. Molecular docking simulations reveal that the aldehyde carbonyl oxygen forms hydrogen bonds with ASN421 and hydrophobic contacts with PHE221 in aromatase, while bromine atoms engage in halogen bonding with backbone carbonyls [9].
Table 1: Aldehyde-Mediated Interactions in Protein Targets
Target Protein | Interaction Type | Biological Consequence | Experimental Evidence |
---|---|---|---|
Aromatase (CYP19A1) | Schiff base formation with Lys119 | Competitive inhibition | Docking simulations [9] |
Tubulin | Covalent modification of Cys241 | Microtubule destabilization | Analog studies [9] |
Kinase domains | Halogen bonding with hinge residues | ATP-competitive inhibition | SAR analysis [6] |
Strategic modifications of the 5,7-dibromo-1H-indole-3-carbaldehyde scaffold focus on three key regions: N1-hydrogen, C3-aldehyde, and halogen substitution patterns. Hybridization strategies tethering this core to pyrrolyl pharmacophores via carbohydrazide linkers yield dual tubulin-aromatase inhibitors. Derivatives featuring chloro-substitutions at the pyrrole ring (e.g., compound 3h) exhibit IC50 = 1.8 µM against aromatase and IC50 = 2.4 µM against T47D breast cancer cells, surpassing parent scaffold activity [9].
Electronic modulation through esterification (compound 3k) enhances aromatase inhibition (IC50 = 18 nM) by facilitating heme-iron chelation, though cellular permeability trade-offs reduce anticancer potency (IC50 = 10.6 µM). Conversely, carboxylic acid derivatives (e.g., 3l, 3m) improve water solubility but diminish membrane penetration. The most effective optimizations balance electrophilicity and lipophilicity, as demonstrated by brominated analogs where the 5,7-dibromo pattern synergizes with the aldehyde’s reactivity to enhance target engagement [9].
Table 2: Structure-Activity Relationship of Optimized Derivatives
Derivative | Modification Site | Biological Activity | Potency Enhancement |
---|---|---|---|
Pyrrolyl-3h | Chloro-substituted pyrrole | Aromatase IC50 = 1.8 µM | 12-fold vs. parent |
Pyrrolyl-3k | Ester at X4 position | Aromatase IC50 = 18 nM | 100-fold vs. parent |
Dibromo core | Unmodified | NCI60 mean growth inhibition: -10.66% | Baseline [9] |
Positional isomerism of bromine atoms significantly influences the biological activity of dibromoindolecarbaldehydes. 5,7-Dibromo-1H-indole-3-carbaldehyde (JNRVKWFIKFDURF-UHFFFAOYSA-N) exhibits distinct electronic properties compared to its 5,6-dibromo counterpart (marine-derived natural product from Smenospongia sp., CAS 17900-95-7). The symmetrical 5,7-bromination pattern creates a electron-deficient C2=C3 bond, increasing aldehyde electrophilicity (calculated electrophilicity index ω = 5.3 eV) versus the asymmetric 5,6-isomer (ω = 4.7 eV) [2] [4] [8].
In antiproliferative assays against NCI-60 panels, 5,7-dibromo derivatives demonstrate enhanced potency against renal cancer cell lines (mean GI50 = 1.8 µM) relative to monobromo analogs like 5-bromoindole-3-carbaldehyde (GI50 > 10 µM). This superiority stems from:
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7